Crizotinib-metabolite-GlucA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crizotinib-metabolite-GlucA is a metabolite of Crizotinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) or ROS1 rearrangements . This compound is formed through the metabolic processes in the liver, where Crizotinib undergoes biotransformation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Crizotinib involves several steps, including Suzuki coupling reactions and deprotection processes . The synthetic route typically starts with the compound of formula b and the compound of formula e undergoing a Suzuki coupling reaction to produce the compound of formula a, which is then subjected to deprotection to afford Crizotinib .
Industrial Production Methods
Industrial production methods for Crizotinib involve optimizing the synthetic route to minimize waste and improve yield. This includes the use of efficient catalysts and reaction conditions that are scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Crizotinib-metabolite-GlucA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites that are further processed or excreted by the body .
Aplicaciones Científicas De Investigación
Crizotinib-metabolite-GlucA has several scientific research applications:
Mecanismo De Acción
Crizotinib-metabolite-GlucA exerts its effects by inhibiting the activity of specific tyrosine kinases, including ALK, c-MET, and ROS1 . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . The compound binds to the ATP-binding site of these kinases, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other ALK inhibitors such as:
- Ceritinib
- Alectinib
- Brigatinib
Uniqueness
Crizotinib-metabolite-GlucA is unique in its specific metabolic pathway and the formation of glucuronide conjugates, which are not commonly observed with other ALK inhibitors . This uniqueness provides insights into the drug’s metabolism and potential interactions with other compounds .
Propiedades
Fórmula molecular |
C19H27N5O6 |
---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[2-amino-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H27N5O6/c20-18-13(29-19-17(28)16(27)15(26)14(9-25)30-19)5-10(6-22-18)11-7-23-24(8-11)12-1-3-21-4-2-12/h5-8,12,14-17,19,21,25-28H,1-4,9H2,(H2,20,22)/t14-,15-,16+,17-,19-/m1/s1 |
Clave InChI |
LKBCSYYYWDTIDR-OGJJZOIMSA-N |
SMILES isomérico |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.